

# Fmoc-Piperazine Hydrochloride: A Comprehensive Safety and Handling Guide for Researchers

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## Compound of Interest

Compound Name: *Fmoc-piperazine hydrochloride*

Cat. No.: *B1334004*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of **Fmoc-piperazine hydrochloride** (CAS No: 215190-22-0). Due to a lack of specific toxicological data for this compound, this guide incorporates data for the parent compound, piperazine, to provide a conservative basis for risk assessment. It is imperative to handle **Fmoc-piperazine hydrochloride** with the utmost care, assuming it may possess hazards similar to or different from piperazine until specific data becomes available.

## Physical and Chemical Properties

**Fmoc-piperazine hydrochloride** is a white to yellowish crystalline solid or powder.[1] It is a derivative of piperazine featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis.[2] The hydrochloride salt form generally improves the solubility of the compound in organic solvents.[2]

Property	Value	Reference
Chemical Name	(9H-fluoren-9-yl)methyl piperazine-1-carboxylate hydrochloride	[3]
Synonyms	Fmoc-Piz·HCl	[4][5]
CAS Number	215190-22-0	[3][4][5]
Molecular Formula	C <sub>19</sub> H <sub>21</sub> ClN <sub>2</sub> O <sub>2</sub>	[2][3]
Molecular Weight	344.84 g/mol	[2][3]
Appearance	White to yellowish crystalline solid or powder	[1]
Melting Point	157-161 °C	[4]
Purity	≥ 99% (HPLC)	[4]
Storage Conditions	Store at 0-8°C in a dry, cool, and well-ventilated place.	[3][4]

## Toxicological Data

Important Note: Specific quantitative toxicological data for **Fmoc-piperazine hydrochloride**, such as LD50 and LC50 values, are not currently available in the public domain.[3] The data presented below is for the parent compound, piperazine, and should be used as a preliminary guide for hazard assessment. The addition of the Fmoc group may alter the toxicological properties.

### Acute Toxicity (Piperazine)

Route of Exposure	Species	Value	Reference
Oral LD50	Rat	2600 mg/kg bw	[6]
Dermal LD50	Rabbit	4000 mg/kg bw	[6]
Inhalation LC50	Rat	>1.61 mg/L (8 hours)	[6]

Signs of Toxicity (Piperazine): Dyspnea (shortness of breath), apathy, abnormal posture, staggering, tremor, scrubby coat, lacrimation, and poor general condition.[6]

## Skin Corrosion/Irritation and Eye Damage (Piperazine)

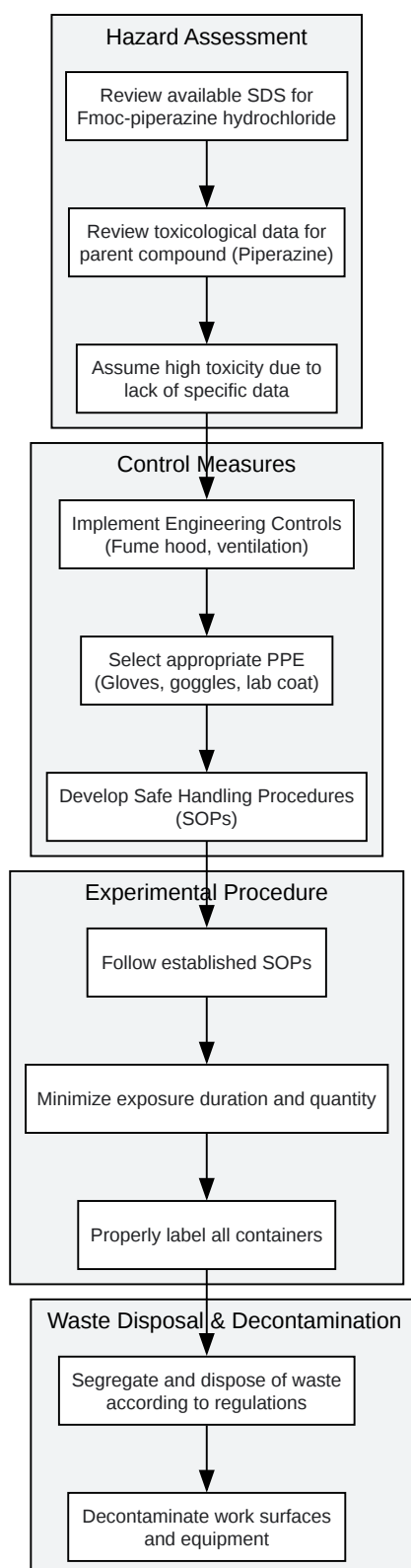
Piperazine is classified as causing severe skin burns and eye damage.[6] A 10% aqueous solution of piperazine has a pH of 10.8-11.8, indicating it is a strong base and likely corrosive.  
[6]

## Sensitization (Piperazine)

Piperazine may cause allergic skin reactions and allergy or asthma symptoms or breathing difficulties if inhaled.[7]

## Hazard Identification and Mitigation Workflow

The following workflow outlines the necessary steps for safe handling of **Fmoc-piperazine hydrochloride**.

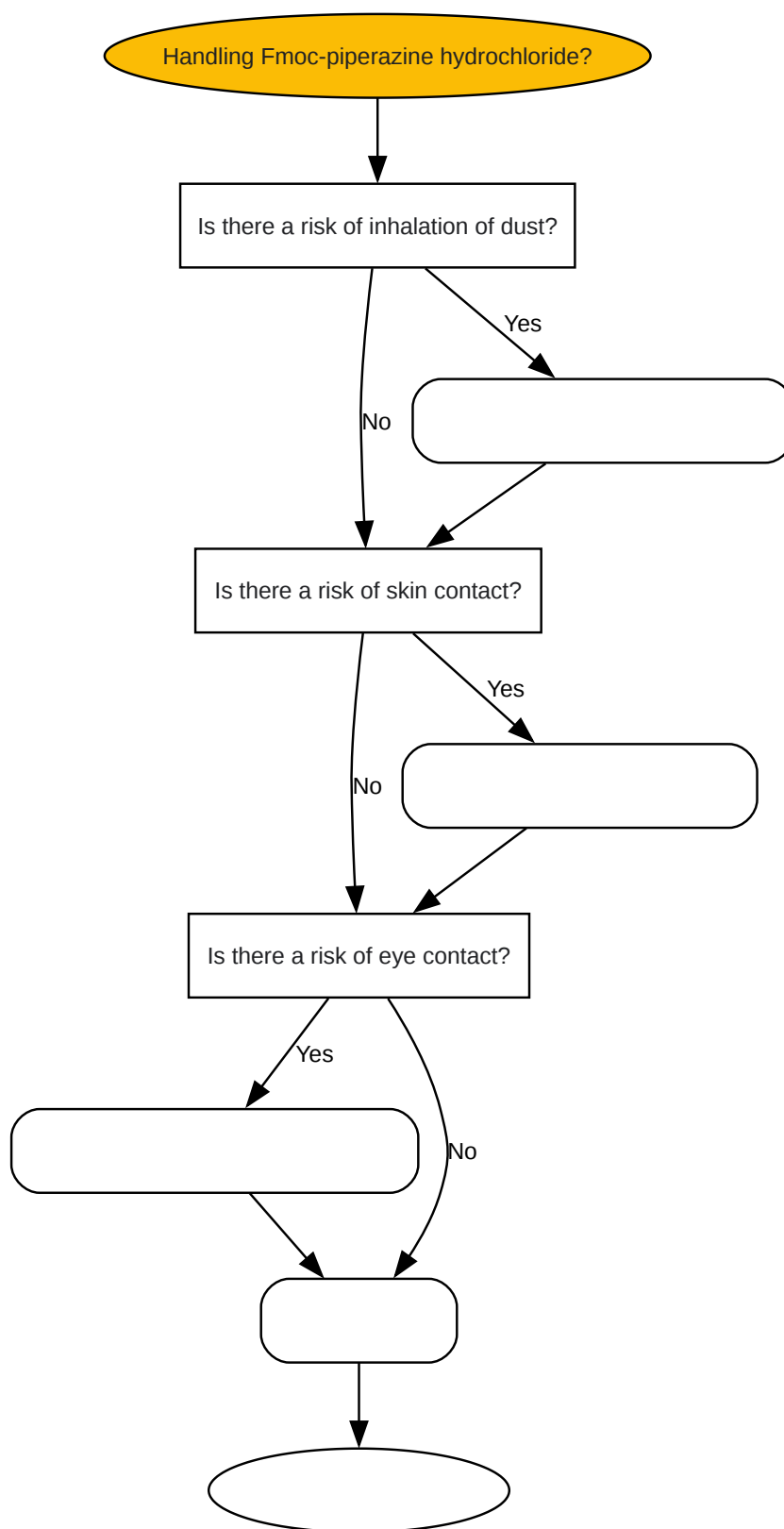


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Caption: Hazard identification and mitigation workflow for **Fmoc-piperazine hydrochloride**.

## Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical when handling **Fmoc-piperazine hydrochloride**. The following decision tree can guide researchers in choosing the correct level of protection.



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Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

## Experimental Protocols for Toxicity Assessment

While specific experimental data for **Fmoc-piperazine hydrochloride** is unavailable, the following outlines the standard methodologies that would be employed to determine its toxicological profile, based on OECD and FDA guidelines.[\[1\]](#)[\[8\]](#)

### Acute Oral Toxicity (LD50) - Based on OECD Test Guideline 401

- Objective: To determine the median lethal dose (LD50) following a single oral administration.
- Test Animals: Typically, rats are used.
- Procedure:
  - Animals are fasted prior to dosing.
  - A single dose of **Fmoc-piperazine hydrochloride**, dissolved or suspended in a suitable vehicle, is administered by gavage.
  - Multiple dose levels are used with a set number of animals per group.
  - Animals are observed for a period of 14 days for signs of toxicity and mortality.
  - Body weight is recorded at regular intervals.
  - At the end of the observation period, a gross necropsy is performed on all surviving animals.
  - The LD50 is calculated using statistical methods.

### Skin Corrosion/Irritation - Based on OECD Test Guideline 404

- Objective: To assess the potential of the substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
- Test Animals: Typically, albino rabbits are used.

- Procedure:
  - A small area of the animal's fur is clipped.
  - A measured amount of **Fmoc-piperazine hydrochloride** is applied to the skin under a gauze patch.
  - The patch is left in place for a specified period (e.g., 4 hours).
  - After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).
  - The severity of the reactions is scored, and the substance is classified based on the nature and reversibility of the observed effects.<sup>[9]</sup>

## Serious Eye Damage/Irritation - Based on OECD Test Guideline 405

- Objective: To determine the potential of the substance to cause damage to the eye.
- Test Animals: Typically, albino rabbits are used.
- Procedure:
  - A small, measured amount of **Fmoc-piperazine hydrochloride** is instilled into the conjunctival sac of one eye of the test animal. The other eye serves as a control.
  - The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.
  - The reactions are scored, and the substance is classified based on the severity and reversibility of the observed lesions.

## Handling and Storage

- Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.<sup>[3]</sup> Wear suitable protective clothing, including gloves and eye protection.<sup>[3]</sup> Avoid the formation of



dust and aerosols.[3] Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from incompatible materials such as strong oxidizing agents.[3]

## First Aid Measures

- Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]
- Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
- Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

## Spill and Disposal Procedures

- Spill: Evacuate personnel to a safe area. Wear personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas.[3] Collect the spillage and arrange for disposal. Do not let the chemical enter drains.[3]
- Disposal: Dispose of in accordance with local, state, and federal regulations. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration.[3]

This guide is intended to provide essential safety information for handling **Fmoc-piperazine hydrochloride** in a research setting. It is not a substitute for a thorough review of the available Safety Data Sheets and consultation with your institution's environmental health and safety department. Always exercise caution and adhere to good laboratory practices when working with this and any other chemical.

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